molecular formula C15H23Cl2NO B13776767 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride CAS No. 63978-78-9

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride

Cat. No.: B13776767
CAS No.: 63978-78-9
M. Wt: 304.3 g/mol
InChI Key: SNECDSPFVDNVAG-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, a tetrahydro ring, and various substituents such as chlorine, dimethyl, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with 1-naphthylamine.

    Reduction: The reduction of the naphthalene ring to a tetrahydro form is carried out using hydrogenation with catalysts such as palladium on carbon.

    Dimethylation: The dimethylation of the amine group is achieved using reagents like formaldehyde and formic acid in a reductive amination process.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring and its substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like sodium hydroxide, bromine, and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: The parent compound without the tetrahydro, chloro, dimethyl, and propoxy substituents.

    2-Naphthylamine: Similar structure but with the amine group at the 2nd position.

    N,N-Dimethyl-1-naphthylamine: Lacks the tetrahydro and propoxy groups.

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its tetrahydro ring and propoxy group, in particular, differentiate it from other naphthylamine derivatives, potentially enhancing its reactivity and biological activity.

Properties

CAS No.

63978-78-9

Molecular Formula

C15H23Cl2NO

Molecular Weight

304.3 g/mol

IUPAC Name

(8-chloro-5-propoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C15H22ClNO.ClH/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3;/h8-9,13H,4-7,10H2,1-3H3;1H

InChI Key

SNECDSPFVDNVAG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-]

Origin of Product

United States

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